2-(4-Methylcyclohexyl)ethan-1-amine
Description
2-(4-Methylcyclohexyl)ethan-1-amine is a cyclohexane-substituted ethanamine derivative. The compound features a methyl group at the 4-position of the cyclohexane ring, imparting steric bulk and enhanced lipophilicity. Its molecular formula is C₈H₁₇N (base form) or C₈H₁₆ClNO as a hydrochloride salt, with a molecular weight of 177.68 g/mol in the salt form . The cyclohexyl group contributes to conformational rigidity and hydrophobic interactions, making it relevant in pharmaceutical and chemical synthesis contexts.
Properties
CAS No. |
408312-01-6 |
|---|---|
Molecular Formula |
C9H19N |
Molecular Weight |
141.25 |
IUPAC Name |
2-(4-methylcyclohexyl)ethanamine |
InChI |
InChI=1S/C9H19N/c1-8-2-4-9(5-3-8)6-7-10/h8-9H,2-7,10H2,1H3 |
InChI Key |
QCSKBIWUXCCOHJ-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1)CCN |
Canonical SMILES |
CC1CCC(CC1)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenethylamine Derivatives (NBOMe Series)
Examples : 25C-NBOMe, 25B-NBOMe, 25I-NBOMe
- Structural Features : These compounds feature a phenethylamine backbone with halogen (Br, I) and methoxy substituents on the phenyl ring, as well as a 2-methoxybenzyl group.
- Key Differences: Substituents: NBOMe compounds are aromatic and planar due to halogen/methoxy groups, whereas 2-(4-methylcyclohexyl)ethan-1-amine has a non-aromatic, aliphatic cyclohexyl group. Bioactivity: NBOMe derivatives are potent psychedelics targeting serotonin receptors (5-HT₂A), while the methylcyclohexyl analogue’s rigidity and hydrophobicity may reduce receptor affinity but improve metabolic stability.
- Physicochemical Properties :
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Features |
|---|---|---|---|
| This compound | 177.68 (HCl salt) | ~2.5 (higher) | Lipophilic, rigid |
| 25I-NBOMe | 426.19 | ~3.8 | Polarizable aromatic, halogenated |
Heterocyclic Analogues
Examples :
- 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine (Histamine metabolite)
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine (CAS 1247669-77-7)
- Key Differences :
- Imidazole/Triazole Substituents : Introduce nitrogen atoms capable of hydrogen bonding, enhancing solubility and enzyme interactions.
- Methylcyclohexyl Group : Lacks polar moieties, relying on hydrophobic interactions.
- Bioactivity : The imidazole derivative is a histamine metabolite, while triazole-containing compounds often exhibit antiviral or anticancer properties.
Aromatic and Substituted Cyclohexyl Analogues
Examples :
- 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine (Psilocybin analogue)
- 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine
- 2-(4-Methylphenoxy)cyclohexan-1-amine
- Phenoxy vs. Methylcyclohexyl: The phenoxy group in 2-(4-methylphenoxy)cyclohexan-1-amine adds polarity and aromaticity, contrasting with the purely aliphatic methylcyclohexyl group.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Est.) | Bioactivity Relevance |
|---|---|---|---|---|---|
| This compound | C₈H₁₇N | 177.68 (HCl salt) | 4-Methylcyclohexyl | ~2.5 | Hydrophobic interactions |
| 25I-NBOMe | C₁₈H₂₂INO₃ | 426.19 | 4-Iodo-2,5-dimethoxyphenyl | ~3.8 | Serotonin receptor agonist |
| 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine | C₆H₁₁N₃ | 125.17 | Imidazole | ~0.5 | Histamine metabolism |
| 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine | C₁₀H₁₁BrN₂ | 239.11 | Bromoindole | ~2.1 | Psychedelic analogue |
| 2-(4-Methylphenoxy)cyclohexan-1-amine | C₁₃H₁₉NO | 205.30 | 4-Methylphenoxy | ~2.7 | Polar aromatic interactions |
Table 2: Substituent Effects on Bioactivity
| Substituent Type | Example Compound | Impact on Properties |
|---|---|---|
| Aliphatic (Methylcyclohexyl) | This compound | Increased lipophilicity, metabolic stability, reduced receptor specificity |
| Aromatic (NBOMe) | 25I-NBOMe | Enhanced receptor binding (5-HT₂A), psychedelic activity, higher polarity |
| Heterocyclic (Imidazole) | 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine | Hydrogen bonding, enzymatic interactions, solubility |
| Phenoxy | 2-(4-Methylphenoxy)cyclohexan-1-amine | Balanced lipophilicity/polarity, aromatic interactions |
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